molecular formula C15H10F2N2OS2 B2676606 2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941925-70-8

2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2676606
CAS RN: 941925-70-8
M. Wt: 336.37
InChI Key: GIHOGAZYRQNDOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the search results, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Anti-Tubercular Activity

Abstract: Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds with promising in vitro and in vivo activity. These molecules exhibit better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs .

Details:

Quorum Sensing Inhibition

Abstract: A library of benzo[d]thiazole/quinoline-2-thiol compounds, including our protagonist, was designed, synthesized, and evaluated as novel quorum sensing inhibitors .

Therapeutic Potential

Abstract: Imidazole-containing compounds, including our compound of interest, have therapeutic potential. Further research is needed to explore their specific applications .

Organic Light-Emitting Diodes (OLEDs)

Abstract: After coordination with boron complexes, these compounds exhibit significant blue-shifted and enhanced emission. They are successfully used as dopants in OLEDs, demonstrating strong emission and low turn-on voltages .

Future Directions

The future directions for this compound could involve further investigation of its use in treating cancer. Additionally, the development of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields .

properties

IUPAC Name

2,6-difluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS2/c1-21-10-6-3-7-11-13(10)18-15(22-11)19-14(20)12-8(16)4-2-5-9(12)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHOGAZYRQNDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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